molecular formula C12H22N2O2 B3322306 Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate CAS No. 1438241-26-9

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B3322306
CAS No.: 1438241-26-9
M. Wt: 226.32 g/mol
InChI Key: XXWYHWOXIDZAFA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-9-6-12(14,7-9)8-13/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWYHWOXIDZAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125227
Record name 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438241-26-9
Record name 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438241-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and features a unique bicyclic structure that contributes to its biological properties. The presence of the tert-butyl group provides steric hindrance which can influence its interaction with biological targets. The aminomethyl side chain allows for interactions through hydrogen bonding and electrostatic interactions with various biomolecules.

This compound is believed to exert its effects by modulating enzyme activity and influencing receptor signaling pathways. The amino group can act as a nucleophile, participating in biochemical reactions that may alter the function of specific enzymes or receptors in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : Studies have shown that this compound can interact with enzymes, potentially affecting their catalytic activity.
  • Receptor Interaction : The compound may bind to specific receptors, influencing downstream signaling pathways which are crucial for various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationAlters enzyme activity through direct interaction
Receptor InteractionBinds to receptors, influencing signaling pathways
Potential Therapeutic UseInvestigated for applications in pharmacology

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition
A study investigated the compound's ability to inhibit specific enzymes associated with metabolic pathways. Results indicated a significant reduction in enzyme activity when treated with varying concentrations of the compound, suggesting potential for therapeutic applications in metabolic disorders.

Case Study 2: Receptor Binding Assays
In vitro assays demonstrated that this compound binds effectively to certain receptors involved in neurotransmission. This binding was correlated with modulation of neurotransmitter release, indicating its potential role in neurological therapies.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to be compared with other similar bicyclic compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylateSimilar bicyclic structureDifferent functional group positioning
Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateContains diazabicyclic frameworkVariations in nitrogen placement affecting reactivity

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the alpha 7 subtype (α7 nAChR). This interaction is crucial as α7 nAChRs are implicated in various neurological processes and disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : It has shown potential in protecting neurons from excitotoxicity by modulating nAChR activity.
  • Anti-inflammatory Properties : By activating α7 nAChRs, it may reduce pro-inflammatory cytokine production, suggesting a role in managing neuroinflammatory conditions.
  • Cognitive Enhancement : The compound may enhance learning and memory through cholinergic modulation.

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of azabicyclic compounds, tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane derivatives significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to the activation of α7 nAChRs, leading to enhanced intracellular calcium signaling and neuroprotection.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar compounds revealed that tert-butyl derivatives could inhibit the release of TNF-alpha in microglial cells, indicating potential therapeutic applications in neuroinflammatory diseases.

StudyFindings
Neuroprotection StudyReduced neuronal cell death under oxidative stress
Anti-inflammatory ActivityInhibition of TNF-alpha release in microglial cells

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common precursors include azabicyclic compounds and tert-butyl esters.
  • Reaction Conditions : Strong bases or acids are often employed to facilitate cyclization, along with protection and deprotection steps to introduce desired functional groups.
  • Yield Optimization : Industrial synthesis focuses on optimizing reaction conditions to achieve high yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Bicyclo[3.1.1]heptane Derivatives

(a) tert-Butyl 1-(2-Aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS: 2613385-90-1)
  • Structural Difference: Substitution of the aminomethyl group with a longer 2-aminoethyl chain.
  • May alter pharmacokinetic properties (e.g., solubility, membrane permeability) compared to the shorter aminomethyl analog .
(b) tert-Butyl 5-(Aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS: 2227205-85-6)
  • Structural Difference: Positional isomer with the aminomethyl group at position 5 instead of position 1.
  • Similar molecular weight (226.32 g/mol) but distinct stereoelectronic properties .

Variations in Bicyclo Ring Systems

(a) tert-Butyl 3,6-Diazabicyclo[3.1.1]heptane-3-carboxylate (CAS: 291775-53-6)
  • Structural Difference : Incorporation of a second nitrogen (3,6-diaza) in the bicyclo[3.1.1] framework.
  • Impact: Increased polarity and hydrogen-bonding capacity due to the additional amine. Potential for improved solubility in aqueous media but reduced lipophilicity (lower ClogP) compared to the mono-aza analog .
(b) tert-Butyl (1R,4S,6R)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1403865-39-3)
  • Structural Difference : Bicyclo[2.2.1]heptane core with a hydroxyl group at position 6.
  • Impact: Smaller ring system (bicyclo[2.2.1] vs. [3.1.1]) reduces molecular flexibility.

Functional Group Modifications

(a) tert-Butyl 3-Fluoro-3-(Hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
  • Structural Difference : Replacement of the bicyclo[3.1.1]heptane with an azetidine (4-membered ring) containing fluorine and hydroxymethyl groups.
  • Fluorine atom enhances metabolic stability and lipophilicity .

Physicochemical Data

Property Target Compound 5-Aminomethyl Isomer Bicyclo[2.2.1] Hydroxy Analog
Molecular Weight 226.32 226.32 213.28
ClogP (Estimated) ~1.5 ~1.5 ~1.0
Key Functional Groups Aminomethyl, Boc Aminomethyl (position 5) Hydroxy, Boc

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate formation using tert-butyl protecting groups. A typical procedure involves reacting a bicyclic amine precursor with di-tert-butyl dicarbonate (Boc₂O) in chloroform or dichloromethane under basic conditions (e.g., triethylamine). For example, analogous syntheses of related 2-azabicycloheptane derivatives achieved ~80% yield via column chromatography (SiO₂, hexane/EtOAc gradients) . Optimization may involve adjusting reaction temperature (room temperature to reflux), stoichiometry of Boc₂O (1.2–1.5 equiv), and purification parameters.

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (75:25 to 90:10 ratios) is widely employed . For polar impurities, preparative HPLC with C18 columns and acetonitrile/water gradients may enhance purity (>97%) . Recrystallization from tert-butyl methyl ether (MTBE) or ethanol is also viable for crystalline derivatives.

Q. What spectroscopic methods are critical for characterizing this compound, and what key data should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for tert-butyl signals at δ ~1.4 ppm (9H, singlet) and carbamate carbonyl at δ ~155 ppm .
  • HRMS : Exact mass for C₁₃H₂₂N₂O₂ ([M+H]⁺) is 239.1760; deviations >2 ppm require reanalysis .
  • IR : Carbamate C=O stretch at ~1689 cm⁻¹ and N-H stretches (if deprotected) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 2-azabicyclo[3.1.1]heptane derivatives be addressed?

  • Methodological Answer : The bicyclo[3.1.1]heptane scaffold exhibits inherent ring strain, complicating stereoselective functionalization. Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) to control stereochemistry . For diastereomer separation, chiral HPLC (e.g., Chiralpak IA/IB columns) or fractional crystallization is recommended .

Q. What computational tools are suitable for modeling the ring strain and conformational dynamics of this bicyclic system?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can predict bond angles, strain energy, and transition states. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) help analyze solvent interactions and conformational flexibility . Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate models .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement to confirm absolute configuration and hydrogen bonding .
  • NMR Reanalysis : If X-ray data conflict with NMR assignments (e.g., unexpected diastereotopic protons), re-examine NOESY/ROESY for through-space correlations or employ variable-temperature NMR to detect dynamic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Reactant of Route 2
Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

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